molecular formula C12H16O4 B14417085 Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate CAS No. 81345-10-0

Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate

Cat. No.: B14417085
CAS No.: 81345-10-0
M. Wt: 224.25 g/mol
InChI Key: NHKFCDQZJNYGKZ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid and features two hydroxyl groups and three methyl groups on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate can be synthesized through the esterification of 2,4-dihydroxy-3,5,6-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of ethyl 2,4-dihydroxy-3,5,6-trimethylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dihydroxy-6-methylbenzoate
  • Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
  • Ethyl 2,4,6-trimethylbenzoate

Uniqueness

Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of hydroxyl and ester functional groups also provides versatility in its applications and potential for further chemical modifications.

Properties

CAS No.

81345-10-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate

InChI

InChI=1S/C12H16O4/c1-5-16-12(15)9-6(2)7(3)10(13)8(4)11(9)14/h13-14H,5H2,1-4H3

InChI Key

NHKFCDQZJNYGKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1C)C)O)C)O

Origin of Product

United States

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